

Preventing nozzle clogging in continuous casting with calcium silicon

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Compound of Interest

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Technical Support Center: Continuous Casting

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of **calcium silicon** (CaSi) to prevent nozzle clogging during the continuous casting of steel.

Troubleshooting Guide

This guide addresses specific issues that may arise during continuous casting, leading to nozzle clogging, even when calcium treatment is applied.

Issue 1: Nozzle clogging persists despite calcium treatment.

- Question: We are performing calcium treatment on our aluminum-killed steel, but still experience significant nozzle clogging. What could be the cause?
- Answer: Persistent clogging despite calcium treatment can stem from several factors. The
 primary goal of calcium treatment is to modify solid, high-melting-point alumina (Al₂O₃)
 inclusions into lower-melting-point liquid calcium aluminates.[1][2] If this modification is
 incomplete or counteracted by other process variables, clogging will still occur.

Possible Causes & Solutions:

Insufficient Calcium Addition: Adding too little calcium will not fully modify the alumina
 inclusions.[3][4] This can lead to the formation of solid calcium aluminates like CaO·6Al₂O₃



(CA6), which are still solid at steelmaking temperatures and contribute to clogging.[4][5]

- Solution: Ensure the correct amount of calcium is added to achieve the desired low melting point 12CaO•7Al₂O₃ phase.[4] The optimal amount is determined by the thermodynamic relationships between oxygen, aluminum, sulfur, and calcium in the steel.[4] A weight ratio of w(Ca)/w(Alin) ≥ 1.2 should be ensured during treatment.[6]
- Reoxidation: The steel can be reoxidized after calcium treatment, especially in the tundish
 or during the transfer to the mold.[1] This reoxidation forms fresh alumina, which
 transforms the previously liquid calcium aluminates back into solid, alumina-rich particles
 that cause clogging.[1]
 - Solution: Protect the steel stream from atmospheric contact at all stages after treatment. [2] Use submerged entry nozzles (SENs) or shrouds, and ensure there are no air leaks in the system.[7][8] Tundish fluxes containing easily reducible oxides like FeO and MnO can also contribute to reoxidation and should be managed.[1][5]
- High Sulfur Content: If the steel has high sulfur content, the added calcium will preferentially react with sulfur to form solid calcium sulfide (CaS) instead of modifying the alumina inclusions.[3][5]
 - Solution: Calcium treatment is generally ineffective for high-sulfur steels (e.g., sulfur should be less than 0.007% for a typical total aluminum concentration of 0.04%).[3][5] A potential strategy involves desulfurization before calcium treatment, followed by resulfurization after alumina modification is complete.[4]
- Excess Calcium Addition: Adding too much calcium can also be detrimental, leading to the formation of high-melting-point compounds like C3A, which are solid at casting temperatures and can contribute to clogging.[4]
 - Solution: Optimize the calcium addition based on the steel's specific composition, particularly total oxygen and aluminum content.[9] Precise calculation and control are necessary to stay within the "liquid inclusion window".[9]

Issue 2: Formation of spinel inclusions leading to clogging.



- Question: Our analysis of the clog material shows a high concentration of magnesium aluminate (spinel), even after calcium treatment. How can we prevent this?
- Answer: Magnesium aluminate (MgO·Al₂O₃) spinels are solid, hard inclusions with a high melting point that are a common cause of nozzle clogging.[4][5] Their formation can occur even with parts-per-million levels of magnesium (Mg) in the steel.[4]

Possible Causes & Solutions:

- Source of Magnesium: Magnesium can be introduced from various sources, including refractory materials (tundish liner), slags, or as an impurity in alloy additions.[5]
 - Solution: The primary step is to identify and eliminate sources of metallic magnesium.[4]
 Use high-quality refractory materials and raw materials with low Mg content.
- Incomplete Modification: Calcium treatment is less effective on spinel inclusions because the core of the spinel often remains solid even after treatment.
 - Solution: While calcium can reduce spinels and convert them to calcium aluminates, prevention is more effective.[1] Strict control over magnesium sources is the most reliable countermeasure.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of nozzle clogging in continuous casting?

A1: Nozzle clogging is the buildup of solid or semi-solid material on the inner refractory surface of the casting nozzle.[5] For aluminum-killed steels, the primary cause is the deposition and sintering of solid alumina (Al₂O₃) inclusions.[4][10] The process generally involves four steps:

- Transport: Inclusions are transported from the molten steel to the nozzle wall. Turbulent flow patterns can enhance this transport.[11]
- Adhesion: The solid inclusions adhere to the refractory surface of the nozzle.[11]
- Sintering & Deposition: More inclusions adhere to the initial layer, sintering together.[11]

Troubleshooting & Optimization





 Aggregation & Growth: The deposits grow over time, restricting the flow of steel and eventually causing a clog.[11]

Other contributing mechanisms include the freezing of steel within the nozzle, buildup of complex oxides like spinels, and chemical reactions between the molten steel and the nozzle refractory.[12][13]

Q2: How does calcium silicon (CaSi) prevent nozzle clogging?

A2: **Calcium silicon** is used to perform "inclusion modification". Calcium has a strong chemical affinity for oxygen and reacts with the solid alumina (Al₂O₃) inclusions, which have a melting point of over 2000°C.[10][14] This reaction transforms them into complex calcium aluminates (CaO-Al₂O₃) that are liquid at typical steel casting temperatures (~1550°C).[5] These liquid inclusions are less likely to adhere to the nozzle walls and agglomerate, thus allowing for smoother casting.[2][15] The goal is to form low-melting point phases, such as 12CaO·7Al₂O₃. [4][16]

Q3: What are the different methods for adding **calcium silicon** to molten steel?

A3: There are several methods for adding CaSi, with varying levels of efficiency:

- Cored Wire Injection: This is the most widely used and effective method.[2][17] CaSi powder is enclosed within a hollow steel wire, which is injected deep into the molten steel ladle.[8]
 [17] This protects the calcium from vaporizing at the surface and ensures a higher recovery rate.[4][8]
- Lump Addition: Dropping CaSi lumps into the ladle was an earlier method. It has very low efficiency (2-5% recovery) because the calcium, having a lower boiling point than steel, tends to vaporize and burn off in the slag before it can react with inclusions in the melt.[17]
 [18]
- Powder/Gas Injection: In some methods, CaSi powder is injected deep into the melt using an inert gas like argon through a lance.[4][17]

Q4: Can calcium treatment negatively impact the process if not done correctly?

A4: Yes. Improper calcium treatment can worsen the clogging problem.



- Insufficient treatment leads to the formation of solid, high-melting-point calcium aluminates (e.g., CaO·6Al₂O₃), which still cause clogging.[3][5]
- Excessive treatment can lead to other solid aluminate phases or the formation of solid calcium sulfide (CaS) in steels with sufficient sulfur, also contributing to clogging.[4][5]
 Therefore, precise control over the amount of calcium added is critical for success.[9]

Q5: How is nozzle clogging quantified during an experiment or production?

A5: Several indices are used to quantify nozzle clogging. A common in-situ method is to monitor the position of the stopper rod or the opening percentage of the slide gate that controls steel flow.[7][11] As the nozzle clogs, the flow control device must open further to maintain a constant casting speed.[12] A sharp increase in the stopper rod position indicates severe clogging.[11] A "clogging factor" can also be calculated by comparing the actual mass flow rate to the theoretical (ideal) flow rate.[11]

Data & Protocols

Table 1: Common Clogging Compositions and Their Origins



Clog Composition	Chemical Formula <i>l</i> Type	Primary Cause <i>l</i> Origin	Mitigation Strategy
Alumina	Al ₂ O ₃	Deoxidation product in aluminum-killed steels; reoxidation.[5] [10]	Calcium treatment to form liquid calcium aluminates.[5]
Spinel	MgO∙Al₂O₃	Reaction with magnesium from refractories, slag, or alloys.[4][5]	Control and eliminate sources of Mg contamination.[4]
Solid Calcium Aluminate	e.g., CaO·6Al₂O₃ (CA6)	Insufficient calcium addition during treatment.[4][5]	Optimize Ca/Al ratio; ensure sufficient calcium addition.[6]
Calcium Sulfide	CaS	Reaction of calcium with sulfur in highsulfur steels.[5]	Limit calcium treatment to low-sulfur steels; desulfurize prior to Ca addition.[3] [4]
Solidified Steel	Steel Skull	Excessive heat loss through the nozzle; low steel superheat.[5] [13]	Ensure proper nozzle preheating; maintain adequate steel superheat.[11]

Experimental Protocol: Quantification of Nozzle Clogging Rate

This protocol describes a method for quantifying the extent of nozzle clogging during a casting experiment based on mass flow rate deviation.

Objective: To calculate the Clogging Factor (η) over time.

Methodology:

• Establish Theoretical Flow Rate (Qh):

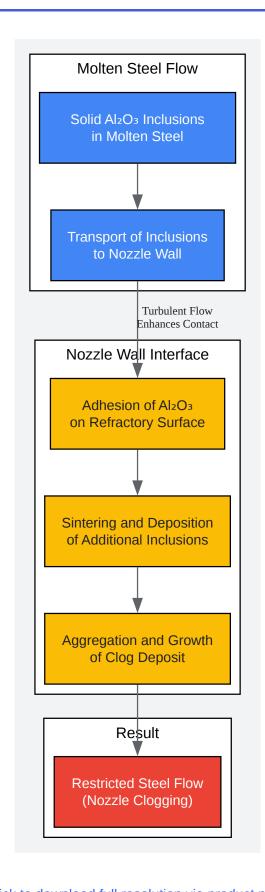


- Prior to the experiment, calculate the theoretical mass teeming rate (in kg/s) based on the
 principles of fluid dynamics (e.g., Bernoulli's equation), considering the nozzle geometry,
 and the ferrostatic head of the molten steel.[11]
- Measure Actual Flow Rate (Qt):
 - During the casting process, continuously measure the actual mass of steel cast over time.
 This can be done using load cells on the mold or by tracking the slab/billet weight.
 - Calculate the actual mass teeming rate (Qt) in kg/s at specific time intervals (t).
- Calculate Clogging Factor (η):
 - \circ At each time interval, calculate the clogging factor using the following equation[11]: $\eta = (Qh Qt) / Qh$
 - A value of $\eta = 0$ indicates no clogging, while a value approaching 1 indicates a fully clogged nozzle.
- Data Analysis:
 - Plot the clogging factor (η) as a function of casting time.
 - A steep increase in the slope of this plot indicates a rapid rate of nozzle clogging. This
 data can be used to compare the effectiveness of different process parameters (e.g.,
 varying calcium silicon addition rates).

Visualizations

Diagram 1: Mechanism of Alumina Clogging





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Caption: A flowchart illustrating the multi-step physical mechanism of nozzle clogging by alumina inclusions.[11]

Diagram 2: Calcium Treatment Workflow for Clogging Prevention

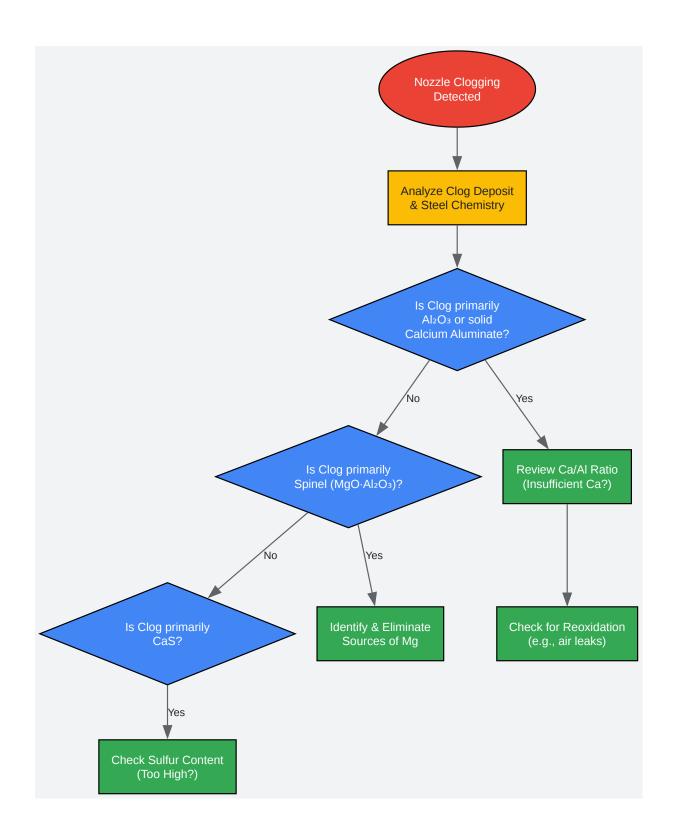


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Caption: The workflow of calcium treatment to modify solid alumina into liquid inclusions, preventing clogging.[1][4]

Diagram 3: Troubleshooting Logic for Nozzle Clogging





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Caption: A decision flowchart for troubleshooting the root cause of nozzle clogging during continuous casting.

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